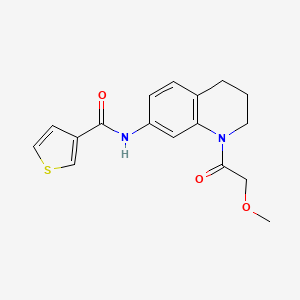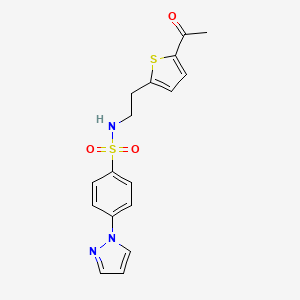
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, commonly referred to as APBS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APBS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of APBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. APBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and survival. APBS has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling and are often dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
APBS has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the modulation of the immune response. APBS has also been shown to inhibit the production of inflammatory cytokines and to reduce the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
APBS has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, APBS also has some limitations, including its poor solubility in water and its potential for off-target effects due to its broad mechanism of action.
Orientations Futures
There are several future directions for research on APBS, including the development of more efficient methods of synthesis, the identification of its molecular targets and signaling pathways, and the optimization of its pharmacological properties for clinical use. Other potential directions for research include the investigation of APBS in combination with other drugs or therapies, and the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
APBS can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-thiophenecarboxylic acid with 1,2-dibromoethane to form 2-(5-acetylthiophen-2-yl)ethyl bromide. This intermediate product is then reacted with 4-aminobenzenesulfonamide and 1H-pyrazole to produce APBS. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solvent-free conditions.
Applications De Recherche Scientifique
APBS has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, APBS has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inflammation and autoimmune disorders have also been targeted by APBS due to its ability to inhibit the production of inflammatory cytokines and modulate the immune response.
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12,19H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGCRUYQLXBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



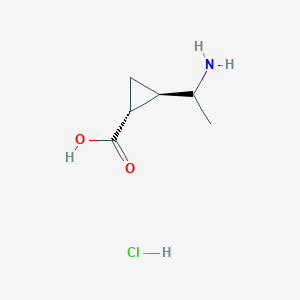
![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
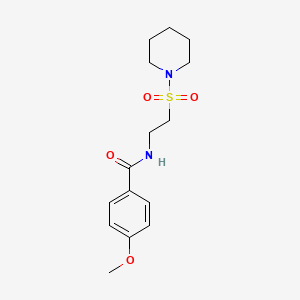
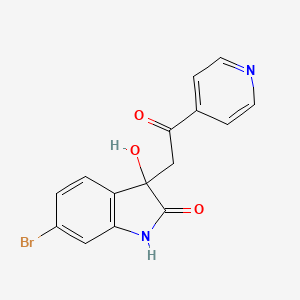
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
